molecular formula C18H14ClF2N3O3S B2573244 3-chloro-4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920256-82-2

3-chloro-4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Número de catálogo: B2573244
Número CAS: 920256-82-2
Peso molecular: 425.83
Clave InChI: YUHMLGSTUPSSMY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Chloro-4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazine heterocycle linked via an ether-oxygen bridge to an ethylamine side chain. The compound’s structure includes halogen substitutions (chloro at position 3, fluoro at position 4 on the benzene ring) and a 4-fluorophenyl-substituted pyridazine moiety.

Propiedades

IUPAC Name

3-chloro-4-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF2N3O3S/c19-15-11-14(5-6-16(15)21)28(25,26)22-9-10-27-18-8-7-17(23-24-18)12-1-3-13(20)4-2-12/h1-8,11,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHMLGSTUPSSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-Chloro-4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Formula: C₁₄H₁₃ClF₂N₂O₂S
Molecular Weight: 336.68 g/mol
CAS Number: Not explicitly provided in the sources but can be derived from the molecular structure.

The compound is designed to interact with specific biological targets, primarily enzymes and receptors involved in disease pathways. Its structure suggests potential inhibition of certain kinases or other proteins that play crucial roles in cellular signaling.

Anticancer Activity

Research indicates that compounds similar to 3-chloro-4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have shown that related derivatives demonstrate cytotoxicity against various cancer cell lines, including:

Cell Line IC₅₀ (µM) Reference
Human Colon Carcinoma (HTC-116)< 10
Hepatocellular Carcinoma (HepG-2)< 15
Breast Cancer (MCF-7)< 20

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Antibacterial and Antifungal Activity

In addition to anticancer properties, the compound's structural features may confer antibacterial and antifungal activities. Similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as various fungal strains. For example:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLAntibacterial
Escherichia coli64 µg/mLAntibacterial
Candida albicans16 µg/mLAntifungal

These results indicate a broad-spectrum antimicrobial potential, making it a candidate for further development in treating infections.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a related sulfonamide compound in inhibiting the growth of breast cancer cells. The results showed that the compound induced apoptosis in MCF-7 cells via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins. The study concluded that structural modifications could enhance its potency against breast cancer .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial activity of a similar sulfonamide derivative against multidrug-resistant strains of bacteria. The compound exhibited significant inhibition, suggesting that it could be developed into a new therapeutic agent for treating resistant infections .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Features

Target Compound
  • Core structure : Benzenesulfonamide with chloro and fluoro substituents.
  • Heterocyclic system : Pyridazine ring at position 6, substituted with a 4-fluorophenyl group.
  • Linkage : Ethyl ether bridge connects the sulfonamide to the pyridazine ring.
Analogues

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide Core structure: Benzenesulfonamide with methyl substitution. Heterocyclic system: Pyrazolo[3,4-d]pyrimidine fused with a chromene ring. Key differences: Lacks pyridazine; includes a chromen-2-yl group and pyrazolopyrimidine, which may enhance π-π stacking interactions in biological targets .

2-Chloro-4-Fluoro-N-(1-(3-Fluorobenzoyl)Piperidin-4-yl)-5-(3-Methyl-2,6-Dioxo-4-(Trifluoromethyl)-3,6-Dihydropyrimidin-1(2H)-yl)Benzene Sulfonamide (13p) Core structure: Chloro-fluoro-substituted benzenesulfonamide. Heterocyclic system: Ureidopyrimidine with a trifluoromethyl group. Key differences: Incorporates a dihydropyrimidinone ring, which is associated with herbicidal activity due to inhibition of acetolactate synthase .

N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)Sulfonyl]Benzenesulfonamide Core structure: Double sulfonamide with fluorophenyl and dimethylphenyl groups.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~420 (estimated) Not reported Cl, F, pyridazine-ether
Pyrazolo[3,4-d]pyrimidine Derivative 589.1 175–178 Chromene, pyrazolopyrimidine
Ureidopyrimidine 13p ~550 (estimated) Not reported Trifluoromethyl, dihydropyrimidinone
Double Sulfonamide ~410 (estimated) Not reported Dual sulfonamides, dimethylphenyl
  • Molecular Weight : The pyrazolo[3,4-d]pyrimidine derivative (589.1 g/mol) is significantly heavier than the target compound, likely due to its fused chromene and pyrimidine systems.
  • Melting Point: The pyrazolo[3,4-d]pyrimidine analogue exhibits a high melting point (175–178°C), suggesting strong intermolecular interactions, possibly from hydrogen bonding via its amino and carbonyl groups .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.